N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide
Overview
Description
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is a compound that combines the structural features of pyrazole and adamantane Pyrazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Coupling Reagents: EDCI, HOBt.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Oxidized derivatives of the adamantane moiety.
Scientific Research Applications
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide depends on its specific application:
Antiviral Activity: The compound may inhibit viral replication by interfering with viral enzymes or proteins.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth.
Biological Interactions: The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with a chloro group instead of a nitro group.
N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15(17-1-2-19-10-14(9-18-19)20(22)23)16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZEXVGBVIBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=C(C=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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